molecular formula C19H19Cl2NO3S B4950545 2-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one CAS No. 312632-09-0

2-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one

Cat. No.: B4950545
CAS No.: 312632-09-0
M. Wt: 412.3 g/mol
InChI Key: YYQYKWRLOOUWOT-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound. For instance, the reaction between 3,4-dichloroaniline and carbon disulfide in the presence of a base can form the thiazolidine ring.

    Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl group can be accomplished through nucleophilic substitution reactions. This often involves the use of a halogenated precursor, such as 3,4-dimethoxybenzyl chloride, which reacts with the thiazolidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of certain processes.

    Material Science: Its unique structure may be explored for the development of new materials with specific properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied for potential therapeutic applications.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms or receptor interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.

    Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The dichlorophenyl and dimethoxyphenyl groups could facilitate binding to hydrophobic pockets in proteins, while the thiazolidine ring might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Lacks the dimethoxyphenyl group, potentially altering its chemical and biological properties.

    3-(2-(3,4-Dimethoxyphenyl)ethyl)-1,3-thiazolidin-4-one: Lacks the dichlorophenyl group, which may affect its reactivity and applications.

Uniqueness

2-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one is unique due to the combination of its dichlorophenyl and dimethoxyphenyl groups, which confer distinct chemical properties. This combination may enhance its potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3S/c1-24-16-6-3-12(9-17(16)25-2)7-8-22-18(23)11-26-19(22)13-4-5-14(20)15(21)10-13/h3-6,9-10,19H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQYKWRLOOUWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150581
Record name 2-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312632-09-0
Record name 2-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312632-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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